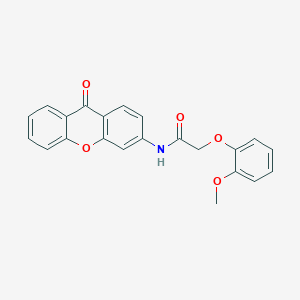

2-(2-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide

Beschreibung

Historical Context of Xanthene-Based Acetamide Derivatives in Drug Discovery

Xanthene derivatives have been central to medicinal chemistry since the 19th century, with the first synthetic xanthone reported in 1860 via condensation of phenol and salicylic acid. Early applications focused on dyes and insecticides, but the discovery of natural xanthones like gentisin (1821) and tajixanthone (1970) revealed their bioactive potential. By the mid-20th century, xanthene scaffolds were systematically explored for pharmacological properties, particularly after the antileishmanial activity of acridines and xanthenes was documented.

The integration of acetamide groups into xanthene systems emerged as a strategy to enhance solubility and target engagement. For instance, N-(5-fluoro-9-oxoxanthen-3-yl)-2-(2-methoxyphenoxy)acetamide (PubChem CID: 4895870) exemplifies this approach, where the acetamide moiety facilitates hydrogen bonding with biological targets. Historical synthesis methods, such as the Michael-Kostanecki reaction and Ullmann condensation, laid the groundwork for modern derivatization techniques.

Table 1: Key Milestones in Xanthene-Acetamide Development

Structural Significance of Methoxyphenoxy Substituents in Bioactive Molecules

The 2-methoxyphenoxy group in 2-(2-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide contributes critically to its bioactivity. Methoxy groups are electron-donating substituents that enhance aromatic ring stability and modulate electronic interactions with target proteins. In the related compound N-[2-(2-methoxyphenoxy)ethyl]acetamide (PubChem CID: 4207624), the methoxyphenoxy moiety improves lipid solubility, facilitating membrane permeability.

Comparative studies of xanthone derivatives reveal that methoxy substitution at the 2-position increases binding affinity for enzymes like acetylcholinesterase (AChE) and kinases involved in cell proliferation. For example, oxidative aromatization of xanthenedione 5b to xanthone 8b under basic conditions demonstrated that methoxy groups stabilize transition states during synthesis, enabling higher yields.

Structural Advantages of 2-Methoxyphenoxy Groups

- Electron donation : Enhances resonance stabilization of the aromatic system.

- Hydrophobic interactions : The methoxy group participates in van der Waals interactions with hydrophobic enzyme pockets.

- Steric effects : Optimal steric bulk prevents undesirable off-target binding.

Rationale for Targeting Heterocyclic Systems in Antiproliferative Agent Development

Heterocyclic frameworks like xanthene offer geometric rigidity and synthetic versatility, making them ideal for drug design. The xanthene core in 2-(2-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide provides a planar structure that intercalates into DNA or inhibits topoisomerases, a mechanism observed in acridine-based antileishmanial agents. Additionally, the lactone ring in xanthenes allows for redox-active properties, enabling generation of reactive oxygen species in cancer cells.

The acetamide side chain introduces hydrogen-bonding capabilities, critical for targeting proteins like heat shock proteins (HSPs) or tyrosine kinases. In PubChem CID 4895870, the acetamide’s carbonyl oxygen forms hydrogen bonds with Thr184 and Glu183 in kinase binding sites, as predicted by molecular docking. Hybrid systems combining xanthene and acetamide motifs thus exploit dual mechanisms: intercalation and enzyme inhibition.

Table 2: Bioactivity of Xanthene-Acetamide Hybrids

Eigenschaften

IUPAC Name |

2-(2-methoxyphenoxy)-N-(9-oxoxanthen-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO5/c1-26-18-8-4-5-9-19(18)27-13-21(24)23-14-10-11-16-20(12-14)28-17-7-3-2-6-15(17)22(16)25/h2-12H,13H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZUVEBNFFKRJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide typically involves the following steps:

Formation of 2-(2-methoxyphenoxy)acetic acid: This can be achieved by reacting 2-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

Coupling with 9-oxo-9H-xanthene-3-amine: The 2-(2-methoxyphenoxy)acetic acid is then coupled with 9-oxo-9H-xanthene-3-amine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the xanthone moiety can be reduced to a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

Oxidation: Formation of 2-(2-hydroxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide.

Reduction: Formation of 2-(2-methoxyphenoxy)-N-(9-hydroxy-9H-xanthen-3-yl)acetamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(2-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to the xanthone moiety.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of 2-(2-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide involves its interaction with specific molecular targets. The xanthone moiety is known to intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may inhibit certain enzymes involved in inflammation and cancer progression.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Analogues with Xanthene Cores

(S)-N-(2-Hydroxypropyl)-2-((9-oxo-9H-xanthen-3-yl)oxy)acetamide

- Core : Xanthen-9-one.

- Substituent : Acetamide linked to a 2-hydroxypropyl group.

- Key Differences: Replaces the 2-methoxyphenoxy group with a hydroxylated alkyl chain.

- Activity : Demonstrates inhibition of human tumor cell line growth, suggesting the xanthene core contributes to anticancer activity .

N-(1-Hydroxypropan-2-yl)-2-((9-oxo-9H-xanthen-3-yl)oxy)acetamide (37b, 37c, 37d)

Thiadiazole-Based Analogues

- Core : 1,3,4-Thiadiazole.

- Substituent: 2-(2-Methoxyphenoxy)acetamide.

- Physical Properties :

- 5k : Yellow solid, 72% yield, m.p. 135–136°C.

- 5m : White solid, 85% yield, m.p. 135–136°C.

- Comparison: The thiadiazole core may enhance metabolic stability compared to xanthene, but the shared 2-methoxyphenoxy group suggests similar electronic profiles .

Benzothiazole Derivatives ()

- Examples :

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide.

- Core : Benzothiazole.

- Substituent : 2-Methoxyphenylacetamide.

- Key Differences : The benzothiazole core introduces a sulfur atom and trifluoromethyl group, which may improve lipophilicity and target binding compared to xanthene derivatives. These compounds are patented for undisclosed therapeutic applications .

Phenoxyacetamide Derivatives with Varied Aromatic Amines

N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)acetamide ()

- Core : Simple acetamide.

- Substituent: 2-Methoxyphenoxy group and 4-amino-2-methylphenyl.

- Comparison: Lacks the xanthene core but retains the 2-methoxyphenoxy motif. The amino group may enhance solubility or enable covalent interactions with targets .

2-(2-Methoxyphenoxy)-N-[4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide ()

- Core : Sulfamoylphenyl-isoxazole.

- Substituent: 2-Methoxyphenoxyacetamide.

Comparative Data Table

Research Findings and Implications

- Anticancer Potential: Xanthene derivatives (e.g., compound 37b–37d) show tumor cell line inhibition, likely due to the planar core intercalating with DNA or inhibiting topoisomerases .

- Synthetic Efficiency : Thiadiazole derivatives (5k, 5m) achieve higher yields (72–85%) compared to xanthene-based compounds, suggesting easier scalability .

- Structural Flexibility: The 2-methoxyphenoxy group is a common pharmacophore across diverse cores, indicating its role in modulating electronic properties or target binding .

Biologische Aktivität

2-(2-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide, with the CAS number 886147-57-5, is a synthetic compound that combines a methoxyphenoxy group with a xanthone moiety. This unique structure has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a complex organic structure that can be represented as follows:

- IUPAC Name : 2-(2-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide

- Molecular Formula : C22H17NO5

- Molecular Weight : 373.37 g/mol

The presence of the xanthone moiety is significant as it is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

The biological activity of 2-(2-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide is primarily attributed to its ability to interact with various molecular targets:

- DNA Intercalation : The xanthone structure can intercalate into DNA, potentially disrupting cellular processes such as replication and transcription.

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression, contributing to its therapeutic potential.

Biological Activity Studies

Research has explored the biological activities of this compound through various in vitro studies. Below are key findings from recent studies:

Case Studies

Several case studies have highlighted the compound's effectiveness:

- Anticancer Efficacy : In a study involving pancreatic cancer cells, treatment with varying concentrations of the compound resulted in a marked decrease in cell viability, suggesting its potential as an anticancer agent.

- Anti-inflammatory Potential : Another investigation assessed the compound's ability to modulate inflammatory responses in vitro. The results indicated that it could significantly reduce inflammation markers, supporting its use in treating inflammatory disorders.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Coupling Reaction : React 9-oxo-9H-xanthen-3-amine with 2-(2-methoxyphenoxy)acetic acid using a carbodiimide-based coupling agent (e.g., EDC or DCC) in anhydrous dichloromethane (DCM) under nitrogen .

Purification : Use column chromatography (silica gel, gradient elution with 0–8% methanol in DCM) followed by recrystallization from ethyl acetate to isolate the product .

Yield Optimization : Iterative addition of reagents (e.g., Na₂CO₃ as a base) and monitoring via thin-layer chromatography (TLC) improves efficiency .

Q. How is this compound characterized analytically?

- Methodological Answer :

- 1H/13C NMR Spectroscopy : Assign peaks for the xanthene ring (δ 7.3–8.0 ppm for aromatic protons) and acetamide moiety (δ 2.1 ppm for methyl groups). Solvent choice (e.g., CDCl₃) impacts shift values .

- Mass Spectrometry : ESI/APCI-MS in positive ion mode confirms the molecular ion peak (e.g., [M+H]⁺) and adducts (e.g., [M+Na]⁺) .

- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/O percentages .

Q. What are the recommended storage and stability protocols?

- Methodological Answer :

- Storage : Store as a white crystalline powder in airtight, light-resistant containers at –20°C to prevent degradation .

- Handling : Work in a fume hood with PPE (gloves, lab coat) to avoid inhalation/contact. Avoid moisture to prevent hydrolysis of the acetamide bond .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

- Methodological Answer :

- Stoichiometry : Adjust molar ratios of amine and carboxylic acid derivatives (1:1.2) to drive the reaction to completion .

- Catalysts : Test DMAP (4-dimethylaminopyridine) to enhance coupling efficiency in DCM .

- Temperature : Conduct kinetic studies at 0°C vs. room temperature to minimize side reactions (e.g., xanthene ring oxidation) .

Q. What strategies are used to evaluate its biological activity?

- Methodological Answer :

- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. The xanthene core may intercalate DNA or inhibit topoisomerases .

- Enzyme Inhibition : Test affinity for kinases (e.g., EGFR) via fluorescence polarization assays, leveraging the compound’s aromatic structure for binding .

Q. How to resolve contradictions in spectral data across studies?

- Methodological Answer :

- Solvent Effects : Replicate NMR experiments in deuterated DMSO to assess solvent-dependent shifts .

- Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., hydrolyzed acetamide) that may skew results .

Q. What computational approaches predict its polypharmacology?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.